molecular formula C20H22N3O6P B11407229 Diethyl [5-(benzylamino)-2-(3-nitrophenyl)-1,3-oxazol-4-yl]phosphonate

Diethyl [5-(benzylamino)-2-(3-nitrophenyl)-1,3-oxazol-4-yl]phosphonate

Cat. No.: B11407229
M. Wt: 431.4 g/mol
InChI Key: HKCACSKCGOEAPR-UHFFFAOYSA-N
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Description

Diethyl [5-(benzylamino)-2-(3-nitrophenyl)-1,3-oxazol-4-yl]phosphonate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a benzylamino group, a nitrophenyl group, and an oxazolyl phosphonate moiety, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl [5-(benzylamino)-2-(3-nitrophenyl)-1,3-oxazol-4-yl]phosphonate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Oxazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the oxazole ring.

    Introduction of the Benzylamino Group: The benzylamino group is introduced through nucleophilic substitution reactions.

    Attachment of the Nitrophenyl Group: The nitrophenyl group is added via electrophilic aromatic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Diethyl [5-(benzylamino)-2-(3-nitrophenyl)-1,3-oxazol-4-yl]phosphonate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The benzylamino and nitrophenyl groups can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, acids, and bases are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Diethyl [5-(benzylamino)-2-(3-nitrophenyl)-1,3-oxazol-4-yl]phosphonate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Diethyl [5-(benzylamino)-2-(3-nitrophenyl)-1,3-oxazol-4-yl]phosphonate involves its interaction with specific molecular targets and pathways. The benzylamino and nitrophenyl groups play crucial roles in its biological activity, potentially interacting with enzymes and receptors to exert its effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl [5-(benzylamino)-2-(2-phenylvinyl)-1,3-oxazol-4-yl]phosphonate
  • Diethyl [5-(benzylamino)-2-(4-methoxybenzyl)-1,3-oxazol-4-yl]phosphonate
  • Diethyl [5-(benzylamino)-2-(1-naphthyl)-1,3-oxazol-4-yl]phosphonate

Uniqueness

Diethyl [5-(benzylamino)-2-(3-nitrophenyl)-1,3-oxazol-4-yl]phosphonate is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where similar compounds may not be as effective.

Properties

Molecular Formula

C20H22N3O6P

Molecular Weight

431.4 g/mol

IUPAC Name

N-benzyl-4-diethoxyphosphoryl-2-(3-nitrophenyl)-1,3-oxazol-5-amine

InChI

InChI=1S/C20H22N3O6P/c1-3-27-30(26,28-4-2)20-19(21-14-15-9-6-5-7-10-15)29-18(22-20)16-11-8-12-17(13-16)23(24)25/h5-13,21H,3-4,14H2,1-2H3

InChI Key

HKCACSKCGOEAPR-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(OC(=N1)C2=CC(=CC=C2)[N+](=O)[O-])NCC3=CC=CC=C3)OCC

Origin of Product

United States

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